molecular formula C25H20N2O5S B3945434 2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B3945434
M. Wt: 460.5 g/mol
InChI Key: JNKGFAYRWHVOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, an aniline derivative, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of phenoxyphenyl and a halogenated thiazole intermediate.

    Attachment of the Aniline Derivative: The aniline derivative can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring and phenoxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxycarbonylanilino)-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
  • 2-[2-(4-Methoxycarbonylanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
  • 2-[2-(4-Methoxycarbonylanilino)-4-(4-nitrophenyl)-1,3-thiazol-5-yl]acetic acid

Uniqueness

2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid is unique due to the presence of the phenoxyphenyl group, which can impart specific electronic properties and enhance its interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

2-[2-(4-methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c1-31-24(30)17-7-11-18(12-8-17)26-25-27-23(21(33-25)15-22(28)29)16-9-13-20(14-10-16)32-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKGFAYRWHVOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 2
2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 3
2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Reactant of Route 6
2-[2-(4-Methoxycarbonylanilino)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.